![molecular formula C32H46N4O6S B12306745 10-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-10-oxo-decanoic acid](/img/structure/B12306745.png)
10-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-10-oxo-decanoic acid
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Overview
Description
10-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-10-oxo-decanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrrolidine ring, a thiazole moiety, and a decanoic acid chain, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-10-oxo-decanoic acid typically involves multiple steps, including:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the thiazole moiety via nucleophilic substitution.
- Coupling of the decanoic acid chain using esterification or amidation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule, especially the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Pharmacological Applications
1. Anti-obesity Effects
Recent studies have shown that compounds similar to 10-oxo-decanoic acid can influence energy metabolism and have anti-obesity effects. For instance, research indicates that derivatives of this compound may activate transient receptor potential vanilloid 1 (TRPV1), leading to increased energy expenditure and reduced adiposity in animal models .
2. Metabolic Regulation
The compound has been linked to the modulation of metabolic pathways involving brown adipose tissue. Activation of TRPV1 can lead to the upregulation of uncoupling protein 1 (UCP1), which plays a critical role in thermogenesis and energy metabolism . This suggests potential applications in treating metabolic disorders like obesity and type 2 diabetes.
Case Studies
Case Study 1: TRPV1 Activation
A study investigated the effects of KetoA (10-oxo-12(Z)-octadecenoic acid), a related compound, on energy metabolism. The results demonstrated that dietary intake of KetoA enhanced energy expenditure and improved metabolic health in obese mice through TRPV1 activation . This provides insights into how similar compounds could be utilized for therapeutic purposes.
Case Study 2: Gut Microbiota Interaction
Another study highlighted the role of gut microbiota in producing metabolites like KetoA that influence host metabolism. The findings suggest that such compounds could be leveraged to develop prebiotic or probiotic therapies aimed at enhancing metabolic health through dietary interventions .
Summary Table of Applications
Mechanism of Action
The mechanism by which this compound exerts its effects would likely involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 10-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-10-oxo-decanoic acid can be compared with other compounds that have similar structural features, such as:
- Compounds with pyrrolidine rings.
- Compounds containing thiazole moieties.
- Long-chain fatty acids with functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which may confer unique chemical and biological properties.
Biological Activity
10-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-10-oxo-decanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is C17H22N3O3S, with a molecular weight of approximately 367.89 g/mol. The presence of the thiazole and pyrrolidine moieties suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives were tested against various bacterial strains such as Staphylococcus aureus and Vibrio harveyi, showing significant inhibition zones and bactericidal effects .
Compound | Pathogen Tested | Inhibition Zone (mm) |
---|---|---|
X1.63 | Staphylococcus aureus | 4.64 ± 1.66 |
X1.54 | Vibrio alginolyticus | 2.25 ± 0.35 |
Thrombin Inhibition
In a study focusing on thrombin inhibitors, modifications similar to those in the structure of this compound resulted in improved pharmacokinetic properties and selectivity over related serine proteases . Such modifications enhance the therapeutic potential in anticoagulation therapies.
Case Study 1: Antimicrobial Efficacy
A study conducted on marine-derived compounds revealed that certain structural analogs of this compound exhibited potent antibacterial activity against resistant strains of bacteria. The study concluded that these compounds could serve as lead candidates for developing new antibiotics.
Case Study 2: Antiviral Mechanisms
Another investigation into antiviral agents found that compounds with similar frameworks effectively inhibited the fusion of viruses with host cells. This mechanism is crucial for preventing viral entry and replication within host tissues .
Properties
Molecular Formula |
C32H46N4O6S |
---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
10-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid |
InChI |
InChI=1S/C32H46N4O6S/c1-21-28(43-20-34-21)23-15-13-22(14-16-23)18-33-30(41)25-17-24(37)19-36(25)31(42)29(32(2,3)4)35-26(38)11-9-7-5-6-8-10-12-27(39)40/h13-16,20,24-25,29,37H,5-12,17-19H2,1-4H3,(H,33,41)(H,35,38)(H,39,40) |
InChI Key |
ZAPXLIGWCAZCNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
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